molecular formula C18H28N2O2 B2516556 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide CAS No. 953990-51-7

4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2516556
M. Wt: 304.434
InChI Key: ZQNDLDVFYULQTH-UHFFFAOYSA-N
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Description

The compound 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a chemical entity that appears to be structurally related to a class of compounds known for their affinity to dopamine receptors, particularly the D4 subtype. These compounds are characterized by a piperazine or piperidine ring attached to a benzamide moiety, with various substitutions that affect their binding affinity and selectivity .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of an amide bond between an aryl acid and an amine. For instance, the synthesis of N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, a compound with a similar piperidine and benzamide structure, was achieved by introducing a radioisotope through an aryllithium reaction with carbon dioxide, followed by amide formation . Although the exact synthesis of 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of compounds in this class is crucial for their interaction with dopamine receptors. Structural modifications, such as changes to the amide bond or the alkyl chain length, can significantly impact the binding affinity to the D4 receptor. For example, modifications to the amide bond and elongation of the alkyl chain in N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide resulted in decreased affinity for the D4 receptor . The presence of a 4-ethylphenyl group in a similar compound was found to enhance its potential as a cholinesterase enzyme inhibitor, which is relevant for Alzheimer's disease therapy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of these compounds are critical for achieving the desired receptor affinity and selectivity. The SAFIR (structure-affinity relationship) study mentioned in the papers indicates that the chemical structure of these compounds can be systematically modified to fine-tune their pharmacological properties .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide are not provided, related compounds have been characterized using techniques such as IR, 1H-NMR, and EI-MS spectral data . These properties are essential for understanding the compound's stability, solubility, and overall suitability for further development as a therapeutic agent.

Scientific Research Applications

Pharmacological Characterization and Clinical Use

Metoclopramide is an example of a compound used in various clinical and therapeutic contexts. It has been investigated for its pharmacological properties and clinical use in gastro-intestinal diagnostics and treatment of various types of vomiting and gastro-intestinal disorders. The study outlines its mechanisms, such as improving gastro-intestinal motility and interactions with other drugs, while also highlighting the side effects and the importance of controlled clinical trials to confirm efficacy in additional proposed areas of use (Pinder et al., 2012).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide represents a versatile moiety in supramolecular chemistry, indicating how specific structural features can lead to a wide range of scientific applications, from nanotechnology to polymer processing and biomedical applications. This highlights the importance of understanding a compound's supramolecular self-assembly behavior for its full utilization (Cantekin et al., 2012).

Emerging Scaffolds for Antimicrobial Agents

Benzofuran derivatives, similar in the context of being a scaffold for drug development, have been explored for their antimicrobial properties, showcasing the process of identifying and optimizing new drug candidates based on their unique structural features and biological activities. This demonstrates the ongoing need for novel antimicrobial agents and the role of specific chemical scaffolds in addressing global health challenges (Hiremathad et al., 2015).

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the study and development of piperidine derivatives, including “4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide”, have significant potential for future research and applications in the pharmaceutical industry .

properties

IUPAC Name

4-ethyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-3-15-4-6-17(7-5-15)18(21)19-14-16-8-10-20(11-9-16)12-13-22-2/h4-7,16H,3,8-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNDLDVFYULQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

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